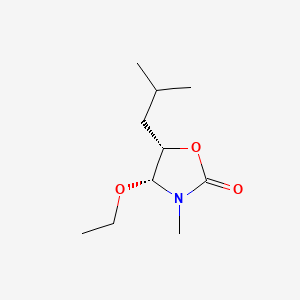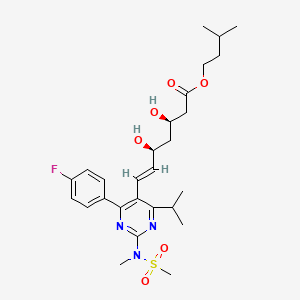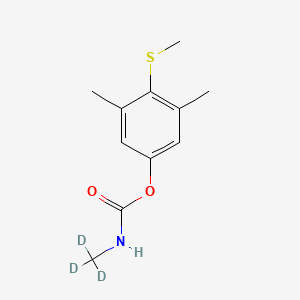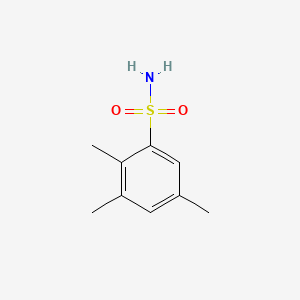
1-Fluoro-3,5-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3,5-diiodobenzene is an aromatic compound with the molecular formula C6H3FI2. It is characterized by the presence of two iodine atoms at positions 3 and 5 and one fluorine atom at position 1 on the benzene ring.
Vorbereitungsmethoden
1-Fluoro-3,5-diiodobenzene can be synthesized through several routes:
Hydroiodination of Fluoroarene: This method involves the addition of iodine to a fluorinated benzene derivative.
Iodination of Fluorinated Benzene: Direct iodination of a fluorinated benzene can be achieved using iodine and a suitable oxidizing agent.
Palladium-Catalyzed Direct C-H Activation: This method involves the activation of the C-H bond in the presence of a palladium catalyst, followed by iodination.
Analyse Chemischer Reaktionen
1-Fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with aryl boronic acids in the presence of a palladium catalyst to form new aryl derivatives.
Addition Reactions: The compound can undergo addition reactions, where new atoms or groups are added to the benzene ring.
Elimination Reactions: Elimination reactions can occur, leading to the removal of atoms or groups from the benzene ring.
Common reagents used in these reactions include palladium catalysts, aryl boronic acids, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3,5-diiodobenzene has wide applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical probes and imaging agents.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-fluoro-3,5-diiodobenzene involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3,5-diiodobenzene can be compared with other halogenated benzenes, such as:
Fluorobenzene: Contains a single fluorine atom on the benzene ring.
Chlorobenzene: Contains a single chlorine atom on the benzene ring.
Bromobenzene: Contains a single bromine atom on the benzene ring.
Iodobenzene: Contains a single iodine atom on the benzene ring.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to other halogenated benzenes.
Eigenschaften
IUPAC Name |
1-fluoro-3,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSQOZKFAENLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697870 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123629-53-8 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)









![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
